molecular formula C20H26Cl2N4O2 B4377757 1-[(2,4-DICHLOROPHENOXY)METHYL]-N~3~-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE

1-[(2,4-DICHLOROPHENOXY)METHYL]-N~3~-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE

Cat. No.: B4377757
M. Wt: 425.3 g/mol
InChI Key: QXJSWOOCNTYHNL-UHFFFAOYSA-N
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Description

1-[(2,4-DICHLOROPHENOXY)METHYL]-N~3~-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound known for its diverse applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a dichlorophenoxy group, a tetramethylpiperidinyl group, and a pyrazole carboxamide moiety. Its chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,4-DICHLOROPHENOXY)METHYL]-N~3~-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the dichlorophenoxy intermediate. This intermediate is then reacted with a tetramethylpiperidinyl derivative under controlled conditions to form the desired compound. The reaction conditions often include the use of specific solvents, catalysts, and temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated monitoring systems, and advanced purification techniques to ensure consistent quality and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

1-[(2,4-DICHLOROPHENOXY)METHYL]-N~3~-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The dichlorophenoxy group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenoxy compounds.

Scientific Research Applications

1-[(2,4-DICHLOROPHENOXY)METHYL]-N~3~-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE has numerous applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2,4-DICHLOROPHENOXY)METHYL]-N~3~-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid: A related compound with herbicidal properties.

    Tetramethylpiperidine derivatives: Compounds with similar structural features and potential biological activities.

Uniqueness

1-[(2,4-DICHLOROPHENOXY)METHYL]-N~3~-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-[(2,4-dichlorophenoxy)methyl]-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26Cl2N4O2/c1-19(2)10-14(11-20(3,4)25-19)23-18(27)16-7-8-26(24-16)12-28-17-6-5-13(21)9-15(17)22/h5-9,14,25H,10-12H2,1-4H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXJSWOOCNTYHNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC(=O)C2=NN(C=C2)COC3=C(C=C(C=C3)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(2,4-DICHLOROPHENOXY)METHYL]-N~3~-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
1-[(2,4-DICHLOROPHENOXY)METHYL]-N~3~-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
1-[(2,4-DICHLOROPHENOXY)METHYL]-N~3~-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
1-[(2,4-DICHLOROPHENOXY)METHYL]-N~3~-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 5
1-[(2,4-DICHLOROPHENOXY)METHYL]-N~3~-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 6
1-[(2,4-DICHLOROPHENOXY)METHYL]-N~3~-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE

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